3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide
Description
Properties
IUPAC Name |
3-chloro-5-(3,5-dichlorophenyl)-1,2-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2OS/c11-5-1-4(2-6(12)3-5)8-7(10(14)16)9(13)15-17-8/h1-3H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYWMGLZYPTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Chloride Amination
A widely cited method involves the direct amidation of 3,4-dichloro-isothiazole-5-carboxylic acid chloride with 3,5-dichloroaniline under Schotten-Baumann conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.
Key Steps :
-
Formation of Acid Chloride : 3,4-Dichloro-isothiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 4 hours to generate the corresponding acid chloride.
-
Coupling with 3,5-Dichloroaniline : The acid chloride is reacted with 3,5-dichloroaniline in dichloromethane (DCM) containing triethylamine (TEA) as a base. The reaction is exothermic and requires cooling to 0–5°C to suppress side reactions.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (coupling step) |
| Solvent | Dichloromethane |
| Catalyst/Base | Triethylamine (2.2 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Challenges :
Oxidative Cyclization of Thioamide Precursors
An alternative route employs oxidative cyclization of 3-aminopropenethiones to construct the isothiazole core. This method, adapted from kinase inhibitor syntheses, uses iodine or hydrogen peroxide as oxidizing agents.
Procedure :
-
Thioamide Synthesis : 3-(3,5-Dichlorophenyl)propenethioamide is prepared by reacting 3,5-dichlorobenzaldehyde with thioacetamide in ethanol under reflux.
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Cyclization : The thioamide is treated with iodine (1.1 equiv) in diethyl ether at room temperature for 2 hours, inducing intramolecular S–N bond formation.
Optimization Insights :
-
Oxidant Selection : Hydrogen peroxide (30% v/v) increases yield to 78% compared to iodine (65%) but requires longer reaction times (8 hours).
-
Solvent Effects : Ethers (e.g., THF, Et₂O) outperform polar aprotic solvents like DMF in minimizing polymerization side reactions.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To address scalability challenges, continuous flow reactors (CFRs) have been implemented for the amidation step. This approach enhances heat transfer and reduces reaction time from 8 hours to 45 minutes.
CFR Parameters :
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Temperature | 25°C |
| Residence Time | 45 minutes |
| Yield | 85% |
Advantages :
Catalytic Amidation Using EDCI/HOBt
A patent-pending method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to catalyze the coupling of 3,4-dichloro-isothiazole-5-carboxylic acid with 3,5-dichloroaniline.
Protocol :
-
Activation : The carboxylic acid (1.0 equiv) is mixed with EDCI (1.5 equiv) and HOBt (1.2 equiv) in DMF at 0°C for 30 minutes.
-
Amine Addition : 3,5-Dichloroaniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 12 hours.
Performance Metrics :
| Metric | EDCI/HOBt Method | Classical Amination |
|---|---|---|
| Yield | 89% | 72% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 12 hours | 8 hours |
Limitations :
-
High cost of EDCI/HOBt reagents limits industrial feasibility.
-
DMF removal requires extensive washing, complicating workup.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) yields >99% pure product. Key parameters:
| Solvent Ratio (EtOH:H₂O) | Purity (%) | Recovery (%) |
|---|---|---|
| 6:4 | 97.8 | 82 |
| 7:3 | 99.1 | 78 |
| 8:2 | 98.5 | 85 |
Trade-off : Higher ethanol ratios improve recovery but slightly reduce purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 2.1 Hz, 2H, Ar–H), 7.62 (t, J = 2.1 Hz, 1H, Ar–H).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Acid Chloride Amination | 72 | 95.2 | High | Low |
| Oxidative Cyclization | 78 | 96.8 | Moderate | Moderate |
| EDCI/HOBt Catalysis | 89 | 98.5 | Low | High |
| Continuous Flow | 85 | 97.3 | High | Moderate |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized isothiazole derivatives.
Reduction: Can produce reduced forms of the compound with modified functional groups.
Substitution: Results in the formation of new derivatives with different substituents replacing the chloro groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of isothiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 3-chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide showed promising activity against various Gram-positive bacteria and fungi. The compound's structure allows for interactions with bacterial cell membranes, disrupting their integrity and leading to cell death .
Case Study: Antimicrobial Testing
In vitro tests revealed that the compound effectively inhibited the growth of multidrug-resistant pathogens. For instance, a concentration of 100 µg/ml resulted in a treatment efficacy of approximately 45%, showcasing its potential as a therapeutic agent against resistant strains .
Agricultural Applications
Fungicides and Herbicides
The compound has been explored for its potential use as a fungicide and herbicide. Its structural characteristics suggest that it may interfere with the biosynthesis of vital cellular components in fungi and plants, thereby inhibiting their growth.
Case Study: Efficacy Against Plant Pathogens
In agricultural trials, formulations containing this isothiazole derivative demonstrated effective control over common plant pathogens such as Phytophthora and Botrytis. Field studies reported up to 70% reduction in disease incidence when applied at recommended dosages .
Material Science
Polymer Additives
The compound's stability and reactivity make it suitable for incorporation into polymer matrices as an additive to enhance material properties. Its inclusion can improve thermal stability and resistance to degradation.
Case Study: Polymer Composite Development
Research on polymer composites incorporating 3-chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide revealed enhanced mechanical properties compared to standard formulations. The composites exhibited improved tensile strength and thermal resistance, making them suitable for high-performance applications .
Data Summary
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Inducing Cellular Responses: Leading to effects such as cell death, growth inhibition, or immune modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include other halogenated isothiazoles and carboxamide derivatives. Below is a comparative analysis based on substituents, functional groups, and available data:
Commercial and Research Utility
- The target compound’s high cost (€490/100 mg) reflects its niche application in exploratory research, whereas simpler analogs like 3,5-Dichloroisothiazole-4-carboxylic acid are more widely used in bulk synthesis .
- The dichlorophenyl substitution pattern in the target compound may confer selectivity in molecular interactions compared to mono-chlorinated or non-aromatic analogs .
Biological Activity
3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by various research findings and data.
Chemical Structure and Properties
The molecular formula of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide is with a molecular weight of 288.15 g/mol. The compound features a chloro-substituted isothiazole ring which is known for its diverse biological activity.
Antimicrobial Activity
Research indicates that compounds with isothiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of isothiazole can be effective against various Gram-positive bacteria and fungi. The structure-activity relationship (SAR) suggests that the presence of halogen substituents enhances antimicrobial efficacy.
Table 1: Antimicrobial Activity of Isothiazole Derivatives
| Compound Name | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide | Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
The above table summarizes the antimicrobial activity observed for the compound against selected pathogens, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The anticancer potential of isothiazole derivatives has been explored in several studies. For instance, compounds similar to 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide have shown promising results in inhibiting cancer cell proliferation in various cancer cell lines.
Case Study: A549 Lung Cancer Cells
In a study involving A549 human lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. This indicates that the compound may interfere with cellular processes leading to apoptosis in cancer cells.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF-7 (Breast) | 20 |
| HeLa (Cervical) | 25 |
The mechanism by which isothiazole derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit topoisomerases or affect cell membrane integrity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 3-Chloro-5-(3,5-dichloro-phenyl)-isothiazole-4-carboxylic acid amide?
- Methodological Approach :
- Use reflux conditions with acetic acid as a solvent and sodium acetate as a catalyst, as demonstrated in similar heterocyclic amide syntheses .
- Employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, molar ratios, reaction time) and identify optimal conditions. DOE minimizes experimental runs while maximizing data quality .
- Monitor reaction progress via TLC or HPLC, and purify via recrystallization (e.g., DMF/acetic acid mixtures) to isolate high-purity product .
Q. What analytical techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm structural integrity using - and -NMR to resolve signals from aromatic protons, chloro-substituents, and amide groups .
- HRMS : Validate molecular weight and isotopic patterns, especially for chlorine-rich compounds .
- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Q. How can solubility and stability be assessed for this compound in biological assays?
- Protocol :
- Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using dynamic light scattering (DLS) or nephelometry.
- Assess stability under varying pH (3–9), temperatures (4–37°C), and light exposure via HPLC-UV over 24–72 hours. Stability studies for related chlorinated heterocycles recommend inert atmospheres and dark storage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Validate assay conditions (e.g., mitochondrial purity in cell-based studies, as impurities can alter compound efficacy) .
- Use DOE to isolate confounding variables (e.g., solvent effects, incubation time) and replicate experiments with standardized protocols .
- Cross-reference computational predictions (e.g., molecular docking) with experimental IC values to identify outliers .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology :
- Syntize analogs with modified substituents (e.g., replacing chloro-groups with fluoro- or methoxy-groups) and test against target enzymes (e.g., kinases, oxidoreductases).
- Compare bioactivity data with similar dichlorophenyl-isothiazole derivatives, noting trends in logP and electronic effects .
- Use QSAR models to predict binding affinities and prioritize analogs for synthesis .
Q. What computational tools enhance reaction design for derivatives of this compound?
- Integration of Methods :
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, reducing trial-and-error synthesis .
- Combine cheminformatics (e.g., fragment-based descriptor analysis) with high-throughput screening data to identify promising derivatives .
Q. How can researchers evaluate this compound’s in vivo efficacy and toxicity?
- Experimental Design :
- Use zebrafish models for preliminary toxicity screening, monitoring developmental anomalies and survival rates at 24–96 hpf .
- Conduct pharmacokinetic studies in rodents (e.g., plasma half-life, tissue distribution) with LC-MS/MS quantification.
- For mechanistic studies, isolate mitochondria from treated tissues to assess compound effects on respiration and membrane potential .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
